molecular formula C7H6IN3 B1415875 6-Iodo-8-methylimidazo[1,2-a]pyrazine CAS No. 2231675-64-0

6-Iodo-8-methylimidazo[1,2-a]pyrazine

Cat. No.: B1415875
CAS No.: 2231675-64-0
M. Wt: 259.05 g/mol
InChI Key: HIPLECUHEWBHFT-UHFFFAOYSA-N
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Description

6-Iodo-8-methylimidazo[1,2-a]pyrazine is a chemical building block with the molecular formula C10H10IN3O2 and an average molecular mass of 331.113 Da . It belongs to the imidazo[1,2-a]pyrazine class of nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities . This scaffold is found in compounds that act as inhibitors of significant biological targets, including insulin-like growth factor-I receptor (IGF-IR), phosphoinositide 3-kinase (PI3K), aurora kinase, and tyrosine kinase EphB4 . The iodine atom at the 6-position makes this compound a versatile and valuable intermediate for synthetic chemistry, enabling further functionalization through cross-coupling reactions to create diverse derivatives for drug discovery and biological screening . Recent research has highlighted the anticancer properties of related imidazo[1,2-a]pyrazine derivatives, which have shown promising in vitro activity against various human cancer cell lines . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLECUHEWBHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN2C1=NC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for the Ultrasonic-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

  • A mixture of acetophenone derivatives (1.0 mmol) and a catalytic amount of (20 mol %) iodine in 4.0 mL of distilled water is irradiated utilizing ultrasound at room temperature for 30 min.
  • 2-aminopyridine derivatives (1.0 mmol) and dimedone (1.0 mmol) are added to the above mixture and again irradiated, employing ultrasound at room temperature for 30 min.
  • The ultrasonic apparatus used should show the temperature automatically, so the temperature is controlled and fixed at room temperature by a water circulator in the case of any elevation of temperature.
  • The progress of the reaction is monitored through TLC.

Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

An efficient iodine-catalyzed method can synthesize imidazo[1,2-a]pyrazines via one-pot three-component condensations. Using iodine as a catalyst in ethanol solvent provides excellent yields of imidazo [1,2-a]pyrazines with high purity. Under the iodine–ethanol condition, the product precipitates in the reaction vessel, simplifying purification through straightforward filtration.

Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Activation

A metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-α]pyridines at their C3 position is disclosed, which has a wide substrate scope and could be sustainable. This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent. The reaction efficiency and the rate are significantly improved, and the iodine atom economy is maximized using ultrasound techniques, compared with a conventional heating system.

General Experimental Procedure for the Iodination Reaction of Imidazo[1,2-α]pyridines

  • Imidazo[1,2-α]pyridines (0.20 mmol), molecular iodine (0.12 mmol), TBHP in water (0.40 mmol), and EtOH (2.0 mL) are placed in a Schlenk tube, and then the reaction mixture is reacted under ultrasonic irradiation.
  • Upon completion, the reaction mixture is quenched by the addition of 10 mL of water.
  • The aqueous layer is extracted three times with EtOAc (10 mL × 3), and the combined organic layers are dried over sodium sulfate and evaporated to dryness to obtain the desired products.

Biological Activities and Applications

Compounds in the imidazo[1,2-a]pyrazine class have been studied for their diverse biological activities, including anticancer properties. The presence of halogen substituents, such as iodine, often enhances biological activity by increasing lipophilicity and improving interactions with biological targets. Derivatives of imidazo[1,2-a]pyrazine have shown potential as inhibitors of specific kinases involved in cancer progression.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-8-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the iodine atom.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced forms of the compound.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

6-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, which has a variety of applications in medicinal chemistry and materials science. The presence of an iodine atom at the 6-position and a methyl group at the 8-position of the imidazo ring gives this compound specific structural characteristics that are typical of imidazo derivatives, known for their diverse biological activities.

Scientific Research Applications

Versatile Scaffold: Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development . Its unique structure makes it valuable in medicinal chemistry for developing new drugs.

Biological Activity: Compounds in the imidazo[1,2-a]pyrazine class have been studied for various biological activities, including anticancer properties. Derivatives of imidazo[1,2-a]pyrazine have demonstrated potential as inhibitors of specific kinases involved in cancer progression. The presence of halogen substituents, such as iodine, can enhance biological activity due to increased lipophilicity and improved interaction with biological targets.

Medicinal Chemistry: this compound derivatives may serve as potential anticancer agents or as inhibitors for various enzymes and receptors involved in disease pathways.

Carbonylation reactions: Palladium-catalyzed carbonylation has been used to introduce the carboxamide moiety into positions 6 or 8 of imidazo[1,2-a]pyridines . A recyclable Pd catalyst, with palladium immobilized on a supported ionic liquid phase decorated with pyridinium ions, was used efficiently for the conversion of 6- or 8-iodo derivatives to the products .

Contrast Agents: Paramagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents for magnetic resonance imaging .

Applications Table

ApplicationDescription
Anticancer AgentsDerivatives of this compound may act as potential anticancer agents. The halogen substituents, like iodine, can enhance biological activity.
Enzyme InhibitorsThe compound can serve as an inhibitor for various enzymes and receptors involved in disease pathways.
Organic SynthesisImidazo[1,2-a]pyrazine acts as a versatile scaffold . The iodine atom can participate in nucleophilic substitution reactions, while the imidazo ring can undergo various electrophilic aromatic substitutions. Reactions involving hydrazine hydrate can lead to nucleophilic addition followed by subsequent transformations like Wolff–Kishner reduction, showcasing its versatility in synthetic organic chemistry.
Carbonylation ReactionsPalladium-catalyzed carbonylation can introduce the carboxamide moiety into positions 6 or 8 . A recyclable Pd catalyst can be used for the conversion of 6- or 8-iodo derivatives to the products .
Contrast AgentsParamagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents for magnetic resonance imaging .
Drug developmentImidazo[1,2-a]pyrazine acts as a versatile scaffold in drug development .
PI3Kα inhibitorsImidazo[1,2-a]pyridine can effectively inhibit the growth of cancer cells .

Mechanism of Action

The mechanism of action of 6-Iodo-8-methylimidazo[1,2-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromo and iodo derivatives are synthesized via electrophilic substitution or cross-coupling precursors. Iodine’s larger atomic radius may reduce steric hindrance compared to bromine, enhancing reactivity in certain coupling reactions .
  • Catalytic Efficiency : Iodine (I₂) is a cost-effective catalyst for imidazo[1,2-a]pyrazine synthesis, achieving yields >80% under mild conditions .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazines vs. Analogues

Compound Substituents IC₅₀ (μM) against Cancer Cells* Selectivity (Cancer vs. Normal Cells) Reference
6-Iodo-8-Me-imidazo[1,2-a]pyrazine 6-I, 8-Me Not reported N/A N/A
Imidazo[1,2-a]pyrazine 10i 2-NO₂ (para) 15–20 (HepG2, MCF-7) Moderate (IC₅₀ = 91 μM in Vero cells)
Imidazo[1,2-a]pyridine 12b 2-NH(t-Bu), 3-NHPh 11–13 (Hep-2, HepG2, MCF-7) High (IC₅₀ = 91 μM in Vero cells)
Imidazo[1,2-a]pyrazine 27d 8-Alkyl 67–95 (Antimicrobial MIC) Not reported

*Cell lines: Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular), MCF-7 (breast), A375 (melanoma).

Key Findings :

  • Nitrogen Atom Impact : Imidazo[1,2-a]pyridines (lacking the pyrazine nitrogen) exhibit superior anticancer activity compared to pyrazine analogues. For example, compound 12b (imidazo[1,2-a]pyridine) shows IC₅₀ = 11 μM vs. 15–20 μM for pyrazine derivatives, likely due to reduced electron-withdrawing effects and improved membrane permeability .
  • Substituent Position: Para-substituted electron-withdrawing groups (e.g., NO₂ at position 2) enhance cytotoxicity but reduce selectivity. Ortho-substituted amines improve selectivity by minimizing steric clashes .
  • Antimicrobial Activity : Alkyl-substituted imidazo[1,2-a]pyrazines (e.g., 27d) show MIC values as low as 1–2 μM against bacterial strains, comparable to imidazo[1,2-a]pyridines .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Fluorescence Comparison

Compound LogP Fluorescence λₑₘ (nm) Solubility (mg/mL) Reference
6-Iodo-8-Me-imidazo[1,2-a]pyrazine ~2.5* ~850 (acetonitrile) Low (DMSO-soluble)
Imidazo[1,2-a]pyrazine 10i 1.8 850 0.5 (PBS)
Imidazo[1,2-a]pyridine 12b 2.1 720 1.2 (PBS)

*Estimated using substituent contribution methods.

Key Insights :

  • Fluorescence : Pyrazine derivatives (e.g., 10i) emit at longer wavelengths (~850 nm) than pyridine analogues (~720 nm), making them suitable for near-infrared imaging .
  • Solubility : Methyl and amine substituents improve aqueous solubility, whereas iodine reduces it due to increased hydrophobicity .

Biological Activity

Overview

6-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structural features, including an iodine atom at the 6th position and a methyl group at the 8th position, contribute to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7N3I\text{C}_7\text{H}_7\text{N}_3\text{I}

This compound is characterized by its imidazo[1,2-a]pyrazine core, which is known for its reactivity and ability to form various derivatives that exhibit diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of imidazo[1,2-a]pyrazines have shown significant inhibitory activity against CDK9 with IC50 values as low as 0.16 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Cell Lines Tested
This compoundCDK9TBDMCF7, HCT116
Derivative 3cCDK90.16MCF7, HCT116, K652
Derivative 3bCOVID-19 protease56.96HCoV-229E

The cytotoxic effects of these compounds were assessed using MTT assays across various cancer cell lines, indicating a correlation between CDK inhibition and anti-proliferative activity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that imidazo[1,2-a]pyrazines can exhibit significant activity against various bacterial strains. The presence of the iodine atom enhances the compound's reactivity towards microbial targets .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as CDKs in cancer cells.
  • Redox Activity : Its ability to participate in redox reactions can influence cellular signaling pathways and metabolic processes.
  • Binding Affinity : The structural features contribute to its binding affinity towards targets like proteases and other enzymes involved in disease progression.

Study on Antitumor Efficacy

In a recent study focusing on ENPP1 inhibition—a target associated with immune response modulation—derivatives of imidazo[1,2-a]pyrazines demonstrated potent inhibitory effects with IC50 values as low as 5.70 nM . The study showed that these compounds could enhance the antitumor efficacy when combined with immunotherapies like anti-PD-1 antibodies.

Comparative Analysis

When compared to similar compounds such as 6-Iodo-8-methylimidazo[1,2-a]pyridine and others in the imidazo family, this compound exhibits unique pharmacokinetic profiles due to its specific substitution pattern . This uniqueness can lead to different biological activities and therapeutic potentials.

Table 2: Comparison of Biological Activities

CompoundTypeActivity Level
This compoundAnticancerHigh
6-Iodo-8-methylimidazo[1,2-a]pyridineAntimicrobialModerate
Similar Derivative ACDK InhibitionLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-Iodo-8-methylimidazo[1,2-a]pyrazine derivatives?

  • Answer : Synthesis often involves iodine-catalyzed multicomponent reactions (MCRs) under mild conditions, where tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazines react in ethanol with I₂ as a catalyst (yields up to 85%) . Double cyclization strategies, such as acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, are also effective for generating hybrid structures with iodinated positions . Regioselective iodination at the 6-position can be guided by electron density calculations, where position 3 is most reactive for electrophilic substitution .

Q. How is the structural identity of this compound confirmed?

  • Answer : X-ray crystallography (e.g., CCDC 1919367 for analogous compounds) provides unambiguous confirmation of regiochemistry . Complementary techniques include:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and methyl/iodo groups (e.g., methyl at δ 2.5–3.0 ppm) .
  • HRMS (ESI-QTOF) : Matches experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₇H₈IN₄ at m/z 279.47) .

Q. What are the key photophysical properties of imidazo[1,2-a]pyrazine derivatives?

  • Answer : Hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) exhibit blue fluorescence (λₑₘ ≈ 450 nm) in aggregated/solid states, with quantum yields enhanced by fused aromatic rings. These properties are critical for bioimaging applications due to low cytotoxicity and good cell permeability .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

  • Answer : Regioselectivity is influenced by electron density distribution. For example, bromination studies show position 3 is most reactive for electrophilic substitution, followed by position 5, while nucleophilic substitutions favor positions 5 and 8 . Directed metalation or protective groups (e.g., methoxy) can steer iodination to the 6-position. Computational modeling (e.g., DFT) aids in predicting reactivity .

Q. What biological mechanisms are associated with imidazo[1,2-a]pyrazine scaffolds?

  • Answer : Derivatives exhibit:

  • Phosphodiesterase (PDE) inhibition : 5-Bromo analogs increase cAMP levels, showing positive inotropic effects in cardiac tissues .
  • Adrenergic receptor modulation : Piperazinyl derivatives (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine) display α₂-receptor selectivity (Ki ≈ 10 nM), comparable to mianserin .
  • Telomerase inhibition : Structural analogs show potential in blocking telomerase activity, relevant for anticancer research .

Q. How are reaction yields optimized in iodine-catalyzed syntheses?

  • Answer : Key parameters include:

  • Catalyst loading : 5 mol% I₂ maximizes yield while minimizing side reactions .
  • Solvent polarity : Ethanol outperforms DMSO/toluene for MCRs due to better solubility and stability of intermediates .
  • Temperature control : Room-temperature reactions prevent decomposition of acid-sensitive reagents (e.g., tert-butyl isocyanide) .

Q. What strategies enable multi-target drug design using this scaffold?

  • Answer : Functionalization at positions 3, 6, and 8 allows dual activity. For example:

  • PDE/Adrenergic dual inhibitors : Introduce piperazinyl groups at position 8 and halogen substituents at position 6 .
  • Antioxidant/AChE inhibitors : Attach piperidine or benzyl groups to the pyrazine core .

Methodological Notes

  • Data Contradictions : While bromination regioselectivity is well-documented , iodination patterns require empirical validation due to varying steric/electronic effects.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Iodo-8-methylimidazo[1,2-a]pyrazine
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6-Iodo-8-methylimidazo[1,2-a]pyrazine

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